molecular formula C8H15BrN2S B1394617 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-27-0

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1394617
CAS No.: 1280787-27-0
M. Wt: 251.19 g/mol
InChI Key: KKUZNTVJTYJRSZ-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical of interest in advanced materials science and supramolecular chemistry research. This compound belongs to a class of 2-aminothiazole derivatives known for their ability to form chiral crystalline structures from achiral molecular building blocks, a phenomenon known as chiral symmetry breaking . In solid-state research, related compounds have demonstrated the capacity to self-assemble into well-defined, left- or right-handed helical superstructures. These architectures are stabilized by continuous networks of N–H···Br hydrogen bonds, where the aminothiazole moiety acts as an electron donor and the bromide counterion as an acceptor . The tert-butyl group can influence the packing dynamics that lead to this spontaneous resolution of chirality. This mechanism, which occurs without metal coordination or other complex interactions, makes such compounds valuable for investigating the fundamental principles of chiral induction and the bottom-up fabrication of chiral materials . Researchers are exploring these properties for potential applications in the design of novel chiral crystals and as model systems to study hydrogen-bonded helical assemblies.

Properties

IUPAC Name

4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUZNTVJTYJRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-27-0
Record name 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is its antibacterial activity. Research has shown that thiazole derivatives exhibit potent antibacterial properties against various bacterial strains.

Case Study: Antibacterial Activity

A study published in RSC Advances investigated the antibacterial activity of thiazole derivatives, including those with 4-tert-butyl substitutions. The findings indicated that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for some derivatives .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundConcentration (µg/mL)Zone of Inhibition (mm)Bacteria Tested
5a3.910.5Staphylococcus aureus
5b7.58Bacillus subtilis
5c76Escherichia coli

The study highlighted that the compound's effectiveness varied with bacterial type, suggesting a selective mechanism of action that warrants further exploration.

Therapeutic Applications

Beyond its antibacterial properties, thiazole derivatives are being explored for their potential in treating various diseases, including cancer and viral infections.

Case Study: Antiviral and Anticancer Activity

Thiazoles have been identified as promising candidates in antiviral drug development. Research indicates that certain thiazole derivatives can inhibit viral replication and exhibit cytotoxic effects on cancer cells . For example, a derivative similar to 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide was shown to inhibit the growth of specific cancer cell lines by inducing apoptosis.

Table 2: Antiviral and Anticancer Effects of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole Derivative AHeLa15Induction of apoptosis
Thiazole Derivative BMCF-720Inhibition of viral replication

Enzyme Inhibition Example

Thiazole compounds have been suggested to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and proliferation .

Conclusion and Future Directions

The applications of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide extend beyond mere antibacterial activity; they encompass potential therapeutic roles in antiviral treatments and cancer therapies. Ongoing research is essential to elucidate the full spectrum of biological activities associated with this compound and to optimize its efficacy through structural modifications.

Future studies should focus on:

  • Expanding the range of bacterial strains tested.
  • Exploring combination therapies involving thiazole derivatives.
  • Investigating the pharmacokinetics and toxicity profiles for clinical applications.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights structural and physicochemical differences between 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide and analogous thiazol-2-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Ring) Salt Form Key Applications Reference ID
4-tert-Butyl-N-methyl-1,3-thiazol-2-amine HBr C₈H₁₅BrN₂S 251.19 4-tert-butyl, N-methylamine Hydrobromide SAR studies, crystallography
4-tert-Butyl-1,3-thiazol-2-amine C₇H₁₂N₂S 156.25 4-tert-butyl, unsubstituted amine Neutral Theoretical vibrational studies
4-Cyclopropyl-1,3-thiazol-2-amine HBr C₆H₉BrN₂S 221.12 4-cyclopropyl, unsubstituted amine Hydrobromide Intermediate in drug synthesis
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine C₁₃H₁₆N₂S 232.34 4-(4-tert-butylphenyl), unsubstituted amine Neutral Research chemical for ligand design
GSK-205 (TRPV4 blocker) C₂₃H₂₄N₄S·HBr 482.44 4-(substituted phenyl), complex side chains Hydrobromide Ion channel inhibition (TRPV4)

Key Observations :

  • Salt Formation : Hydrobromide salts (e.g., target compound, GSK-205) exhibit higher aqueous solubility than neutral analogs, facilitating in vitro assays .
  • Steric Hindrance : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted amines (e.g., 4-tert-butyl-1,3-thiazol-2-amine), which may influence receptor binding .

Comparative Insights :

  • Anti-Inflammatory Potential: While TH-644 directly targets osteoclastogenesis, the target compound’s tert-butyl and N-methyl groups may favor interactions with hydrophobic pockets in inflammatory enzymes (e.g., COX-2) .
  • Ion Channel Specificity : GSK-205’s complex substituents enable selective TRPV4 blockade, whereas simpler analogs like the target compound lack this specificity .
Spectroscopic and Computational Data

Theoretical studies on 4-tert-butyl-1,3-thiazol-2-amine (BTA) reveal:

  • Vibrational Modes : BTA exhibits strong IR absorption at 3400 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (C=N thiazole ring), with B3LYP/6-311+G calculations showing <5% deviation from experimental data .
  • Thermodynamic Properties : The tert-butyl group increases rotational constants (e.g., 0.15 cm⁻¹ for BTA vs. 0.12 cm⁻¹ for unsubstituted thiazol-2-amine), impacting molecular rigidity .

Biological Activity

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse biological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • IUPAC Name : 4-tert-butyl-N-methyl-1,3-thiazol-2-amine; hydrobromide
  • Molecular Weight : 251.19 g/mol
  • CAS Number : 1280787-27-0
  • InChI Key : KKUZNTVJTYJRSZ-UHFFFAOYSA-N

The biological activity of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function by:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
  • Antiproliferative Effects : Studies have shown that it exhibits antiproliferative effects against certain cancer cell lines.

Anticancer Activity

Research indicates that thiazole derivatives, including 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide, possess significant anticancer properties. For example:

  • A study by Zhang et al. demonstrated that similar thiazole compounds showed remarkable antiproliferative activity against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) with IC50 values in the low micromolar range .
CompoundCancer Cell LineIC50 (µM)
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromideA549TBD
Similar Thiazole DerivativeHT292.01

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

  • A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, indicating that structural modifications at the C-2 position of the thiazole ring can enhance antibacterial activity .

Enzyme Inhibition

The compound exhibits potential as an inhibitor of specific enzymes. For instance:

  • Inhibitory studies on related thiazole compounds showed significant activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting a role in metabolic regulation .

Comparative Analysis with Related Compounds

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide can be compared with other thiazole derivatives to evaluate its unique properties:

Compound NameStructure FeaturesBiological Activity
4-tert-butyl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromideMethoxy group substitutionEnhanced anticancer activity
4-(4-bromophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine hydrobromideBromine substitutionIncreased antibacterial potency

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Zhang et al. Study : This research evaluated multiple thiazole derivatives for their antiproliferative effects on various cancer cell lines, establishing a structure–activity relationship that underscores the importance of substituents on the thiazole ring for enhancing biological efficacy .
  • Finiuk et al. Study : Focused on N-acylated thiazoles and their selective action against glioblastoma and melanoma cells while exhibiting low toxicity to normal cells .
  • Antibacterial Studies : The investigation into the antibacterial effects of thiazoles revealed promising results against Mycobacterium tuberculosis, indicating potential for development as novel anti-tubercular agents .

Preparation Methods

Step 1: Synthesis of 4-tert-butyl-2-aminothiazole

  • Starting Material: 4-tert-butyl-2-bromo-thiazole or a suitable halogenated precursor.
  • Method: Nucleophilic substitution with ammonia or methylamine to introduce the amino group at the 2-position.

Step 2: N-Methylation of the 2-Amino Thiazole

  • Reagents: Methylating agents such as methyl iodide or methyl bromide.
  • Conditions: Use of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) to facilitate N-methylation.
  • Outcome: Formation of 4-tert-butyl-2-(N-methyl)amino-thiazole.

Step 3: Quaternization to Hydrobromide Salt

  • Reagents: Hydrobromic acid (HBr) in an aqueous or alcoholic medium.
  • Method: Protonation of the amino group to form the hydrobromide salt.
  • Purification: Recrystallization from suitable solvents to obtain pure hydrobromide salt.

Alternative Approaches Based on Literature

Cyclization of Thioamides with Acyl Halides

  • Method: Condensation of a suitable acyl halide with a thioamide derivative bearing the tert-butyl group, followed by cyclization to form the thiazole ring.
  • Reference: Similar methods are used in the synthesis of various substituted thiazoles, as described in the supplementary materials of related studies, such as the synthesis of thiazolyl derivatives via microwave-assisted cyclization.

Use of Microwave-Assisted Synthesis

  • Advantages: Accelerates reaction times and improves yields.
  • Application: Microwave irradiation can facilitate cyclization of precursors like N-alkylthioamides with halogenated compounds to generate the thiazole core efficiently.

Data Tables Summarizing Key Parameters

Step Reagents Conditions Product Yield Notes
1 Halogenated precursor + ammonia/methylamine Reflux or microwave 4-tert-butyl-2-aminothiazole Variable Nucleophilic substitution
2 Methyl halide (e.g., methyl bromide) + base Room temp to mild heating 4-tert-butyl-2-(N-methyl)amino-thiazole Moderate N-methylation step
3 Hydrobromic acid Aqueous or alcoholic Hydrobromide salt High Protonation of amino group

Research Findings and Literature Support

  • Microwave-Assisted Synthesis: As per the supplementary material, microwave irradiation significantly reduces reaction times in thiazole synthesis, which can be adapted for methylation and salt formation steps.

  • Amine Functionalization: The methylation of amino groups on heterocyclic rings is well-documented, with methyl bromide being a common methylating reagent for such transformations.

  • Salt Formation: Protonation of amines with hydrobromic acid is a standard procedure for preparing hydrobromide salts, ensuring compound stability and solubility.

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves coupling reactions between tert-butyl-substituted thiazole precursors and methylamine derivatives. For example:

  • Method A (commonly used for peptidomimetic thiazoles): React a carboxylic acid derivative (e.g., thiazole-4-carboxylic acid) with methylamine in the presence of coupling agents like HATU or EDCI. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) yields the free base, which is treated with HBr to form the hydrobromide salt .
  • Optimization: Adjust stoichiometry (1.2–1.5 eq of methylamine), temperature (0–25°C), and reaction time (12–24 hrs). Monitor by TLC or LC-MS. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How should researchers characterize the purity and structural integrity of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry via characteristic shifts (e.g., thiazole C-H protons at δ 7.2–8.5 ppm, tert-butyl at δ 1.3–1.5 ppm) .
    • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 215 for the free base; hydrobromide adducts detected in negative ion mode) .
  • Crystallography: Grow single crystals via slow evaporation (solvent: methanol/water). Use SHELXL for refinement (space group P1̄, R1 < 0.05). Hydrogen bonding between the amine and bromide ions stabilizes the lattice .

Q. What safety protocols are critical when handling this compound in hydrobromide salt form?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles. Conduct reactions in fume hoods to avoid inhalation of HBr vapors .
  • Waste Management: Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological target engagement of this compound in ion channel modulation studies?

Methodological Answer:

  • Calcium Imaging: Use FLIPR assays to measure Ca2+ influx in TRPV4-expressing cells (e.g., porcine chondrocytes). The compound (as a TRPV4 antagonist) shows dose-dependent inhibition (EC50 ~2 μM) .
  • Electrophysiology: Patch-clamp experiments (voltage: −60 mV, extracellular solution with 2 mM Ca2+) confirm block of ligand-gated currents. Compare with selective blockers like GSK-205 .

Q. How can researchers resolve contradictions in activity data between different assay systems (e.g., cell-free vs. cellular models)?

Methodological Answer:

  • Assay Validation: Control for off-target effects using TRPV4-knockout cell lines.
  • Data Normalization: Express activity as % inhibition relative to positive controls (e.g., 4αPDD for TRPV4 activation). Address discrepancies via statistical meta-analysis (e.g., ANOVA with post-hoc Tukey test) .

Q. What computational modeling approaches are suitable for predicting binding interactions with TRPV4 channels?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with TRPV4 homology models (PDB: 5G53). Focus on hydrophobic pockets accommodating the tert-butyl group.
  • MD Simulations (GROMACS): Simulate ligand-channel dynamics (100 ns, NPT ensemble) to assess stability of hydrogen bonds between the thiazole amine and Glu682 .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Modification Sites:
    • Thiazole Core: Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
    • tert-Butyl Group: Replace with bicyclic moieties (e.g., decahydroisoquinoline) to enhance blood-brain barrier penetration .
  • In Vivo Testing: Assess oral bioavailability in rodent models (Cmax, T1/2) after derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide
Reactant of Route 2
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4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide

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